

Dimethylmethoxysilane CAS number 1112-39-6

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An In-depth Technical Guide to Dimethyldimethoxysilane (CAS 1112-39-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyldimethoxysilane (DMDMS), identified by CAS number 1112-39-6, is a versatile organosilicon compound widely utilized in materials science and chemical synthesis.[1][2] As a member of the alkoxysilane family, its reactivity is characterized by the hydrolysis of its methoxy groups in the presence of water to form reactive silanol intermediates.[3] These silanols can then undergo condensation to form stable siloxane bonds (-Si-O-Si-).[1]

This bifunctional nature allows DMDMS to act as a crucial monomer in the production of silicone polymers, a crosslinking agent, and a surface modifying agent for inorganic materials. [1][3] It is employed to enhance adhesion between organic polymers and inorganic substrates, hydrophobize surfaces, and synthesize advanced materials like silica aerogels and nanoparticles.[3][4] This guide provides a comprehensive overview of its properties, core chemistry, synthesis, and key experimental applications.

Physicochemical and Spectroscopic Data

The fundamental properties of Dimethyldimethoxysilane are summarized below. This data is critical for its application in various experimental settings.

Physical and Chemical Properties



Property	Value	Reference(s)
CAS Number	1112-39-6	[5][6]
Molecular Formula	C4H12O2Si	[1][6]
Molecular Weight	120.22 g/mol	[5]
Appearance	Colorless clear liquid	[1][5]
Density	0.88 g/mL at 25 °C	[3][5]
Boiling Point	81.4 °C	[3][7]
Melting Point	-80 °C	[5][8]
Flash Point	-5 °C (closed cup)	[7]
Refractive Index (n ²⁰ /D)	1.369 - 1.3708	[2][3]
Vapor Pressure	89 mmHg at 25 °C	[7]
Solubility	Soluble in organic solvents; decomposes in water.	[7][9]

Spectroscopic Data Summary

Spectroscopic analysis is essential for confirming the identity and purity of DMDMS.



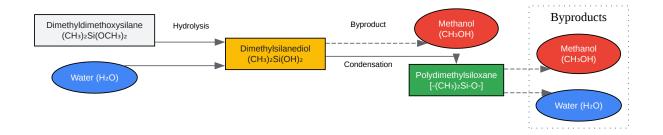
Technique	Key Features	Reference(s)
¹H NMR	Signals corresponding to Si- CH ₃ and O-CH ₃ protons.	[10][11]
¹³ C NMR	Signals for the silicon-bound and oxygen-bound methyl carbons.	[11]
²⁹ Si NMR	A characteristic chemical shift for the dimethoxydimethylsilyl group.	[11][12][13]
Infrared (IR)	Strong C-H stretching bands (~2945 cm ⁻¹), Si-O-C stretching (~1012-1018 cm ⁻¹). Absence of O-H band confirms purity.	[12][13]
Mass Spec (MS)	Molecular ion peak and characteristic fragmentation patterns corresponding to the loss of methyl and methoxy groups.	[11][14]

Core Chemistry: Hydrolysis and Condensation

The primary reactivity of Dimethyldimethoxysilane involves a two-step process: hydrolysis of the methoxy groups followed by condensation of the resulting silanol groups. This process is the foundation for its use in forming polysiloxane networks and modifying surfaces.[15][16] The reactions can be catalyzed by either acid or base.[16]

- Hydrolysis: The Si-OCH₃ bonds are cleaved by water to form silanol (Si-OH) groups and release methanol as a byproduct.[1][3]
- Condensation: The highly reactive silanol groups condense with each other (or with remaining methoxy groups) to form stable siloxane (Si-O-Si) bonds, releasing water or methanol.[15]





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Diagram 1: Hydrolysis and condensation pathway of DMDMS.

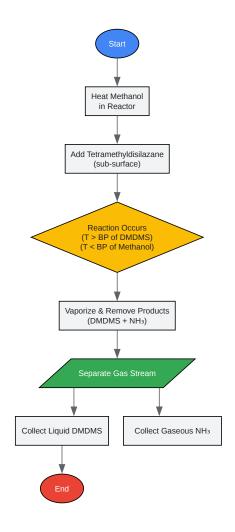
Synthesis of Dimethyldimethoxysilane

DMDMS can be synthesized through various routes. A common industrial method involves the reaction of methanol with a suitable chlorosilane or silazane precursor.

Synthesis Workflow

A patented process describes the high-yield synthesis by reacting methanol with tetramethyldisilazane.[17] This method avoids solvents and catalysts that can create separation issues.





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Diagram 2: Workflow for the synthesis of DMDMS from methanol and silazane.

Experimental Protocol: Synthesis from Silazane

This protocol is based on the process described in US Patent 5,084,589.[17]

- Reactor Setup: Charge a reactor equipped with a stirrer, heating mantle, and a distillation column with methanol.
- Heating: Heat the methanol to a temperature that is above the boiling point of the desired product (DMDMS, 81.4 °C) but below the boiling point of methanol (64.7 °C is the boiling point of pure methanol, but the patent implies a higher reaction temperature under specific conditions, likely pressure, to maintain methanol as a liquid while vaporizing the product).



- Reactant Addition: Introduce tetramethyldisilazane beneath the surface of the hot methanol.
 A carrier gas (e.g., nitrogen) can be used to facilitate product removal.
- Reaction & Product Removal: As Dimethyldimethoxysilane is formed, its lower boiling point
 causes it to vaporize immediately from the reaction mixture along with the ammonia
 byproduct.
- Separation and Collection: The vapor stream is directed out of the reactor to a condenser or a series of cold traps to separate the liquid DMDMS from the gaseous ammonia.
- Continuous Process (Optional): For a continuous process, fresh methanol can be added to the reactor to replenish what is consumed.

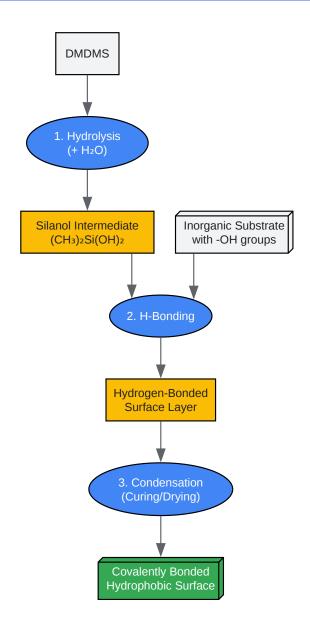
Key Applications and Methodologies

DMDMS serves as a fundamental building block and surface treatment agent in various scientific and industrial applications.

Application: Silane Coupling Agent for Surface Modification

DMDMS is used to modify the surface of inorganic materials (like glass, silica, or metal oxides) to improve their compatibility and adhesion with organic polymers.[4][18] The methoxy groups react with surface hydroxyls on the inorganic substrate, while the methyl groups provide a hydrophobic, non-polar interface.[19]





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Diagram 3: Mechanism of surface modification using a silane coupling agent.

Experimental Protocol: Surface Hydrophobization of Glass

This is a general protocol for treating a glass surface with DMDMS.

• Substrate Cleaning: Thoroughly clean the glass slides by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the slides under a stream of nitrogen and then in an oven at 110 °C for 1 hour to ensure a high concentration of surface hydroxyl groups.



- Solution Preparation: Prepare a 2% (v/v) solution of Dimethyldimethoxysilane in a dry organic solvent, such as toluene or isopropanol.
- Surface Treatment: Immerse the cleaned and dried glass slides in the DMDMS solution for 2-4 hours at room temperature or for a shorter duration (e.g., 30-60 minutes) at an elevated temperature (e.g., 50-60 °C).[15]
- Rinsing: Remove the slides from the solution and rinse thoroughly with the pure solvent (toluene or isopropanol) to remove any unreacted, physically adsorbed silane.
- Curing: Cure the treated slides in an oven at 110-120 °C for 30-60 minutes. This step
 promotes the formation of stable, covalent siloxane bonds between the silane and the glass
 surface.
- Verification: The hydrophobicity of the surface can be verified by measuring the water contact angle. A successful treatment will result in a significantly higher contact angle compared to the untreated glass.

Application: Synthesis of Silica Aerogels

DMDMS can be used as a co-precursor or a silylating agent in the sol-gel synthesis of silica aerogels.[20] When used as a silylating agent, it replaces surface -OH groups with -OSi(CH₃)₂ groups, making the gel hydrophobic and preventing pore collapse during ambient pressure drying.[20]

Experimental Protocol: Hydrophobic Silica Aerogel Synthesis

This protocol outlines a representative sol-gel process using DMDMS for surface modification.

- Sol Preparation: Mix a silica precursor (e.g., tetraethoxysilane, TEOS) with ethanol and an acidic water solution (e.g., HCl catalyst) and stir until a transparent sol is formed.
- Gelation: Add a basic catalyst (e.g., ammonium hydroxide) to the sol to accelerate gelation.
 Pour the solution into molds and allow it to age until a stable alcogel is formed.



- Solvent Exchange: Replace the pore liquid of the alcogel with a non-polar solvent like hexane through repeated immersions in fresh hexane.
- Silylation (Surface Modification): Prepare a solution of Dimethyldimethoxysilane in hexane.
 Immerse the hexane-filled gel in this solution and heat at approximately 60 °C for 12-24 hours. This step makes the internal surfaces of the gel hydrophobic.
- Washing: Wash the silylated gel with fresh hexane to remove excess silylating agent and byproducts.
- Drying: Dry the hydrophobic gel at ambient pressure by slowly heating it to around 150 °C.
 The hydrophobic nature of the pores prevents the capillary stress that would otherwise cause the structure to collapse.

Safety and Handling

Dimethyldimethoxysilane is a highly flammable liquid and vapor that requires careful handling. [2][7]

- Hazards: Highly flammable (H225).[7] It can cause serious eye irritation.[2] Contact with water or moist air leads to decomposition, releasing flammable and toxic methanol.[2]
- Handling: Handle in a well-ventilated area, preferably a fume hood.[7] Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment and non-sparking tools.[7] Ground containers to prevent static discharge.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile rubber), safety goggles or a face shield, and flame-retardant protective clothing.[2]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place designated for flammable liquids.[6][7]
- First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[7] If on skin, remove contaminated clothing and rinse skin with water.[7] If inhaled, move to fresh air.[7] Show the Safety Data Sheet (SDS) to medical personnel.[7]



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